3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol

Physicochemical profiling Drug-likeness Chromatographic method development

For medicinal chemistry programs demanding high aqueous solubility, 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol (CAS 1888881-86-4) is the critical 5-hydroxy positional isomer. Its measured logP of -0.7 confers a >40-fold hydrophilicity advantage over the 6-OH isomer, directly impacting membrane permeability and simplifying reversed-phase purification. The ortho-OH/N geometry provides a pre-organized bidentate metal-chelating motif essential for metalloenzyme inhibitor design. This scaffold is the established entry point for patented Factor D inhibitors (US10660876) and PI3Kδ/β dual inhibitors, offering immediate access to literature-validated lead series. Ensure your SAR studies are precise; the 6-OH isomer is not a viable surrogate due to fundamentally different physicochemical and chromatographic properties.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B8013477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C2N1)O
InChIInChI=1S/C8H9NO2/c10-6-2-1-3-7-8(6)9-4-5-11-7/h1-3,9-10H,4-5H2
InChIKeySVKFVCLDNKMMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol – Core Properties and Sourcing Baseline for Benzoxazine Building Block Procurement


3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol (CAS 1888881-86-4) is a heterocyclic organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g·mol⁻¹ . The structure features a fused benzene-oxazine ring system with a hydroxyl substituent at the 5-position, placing it within the 1,4-benzoxazine class of compounds that serve as versatile intermediates in medicinal chemistry and materials science [1]. This hydroxyl positional isomer is commercially available at research-grade purity (typically ≥98%), making it accessible for both academic and industrial R&D workflows .

Why 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol Cannot Be Replaced by Its 6‑Hydroxy or Parent Benzoxazine Analogs


Although the 5‑hydroxy, 6‑hydroxy, and unsubstituted parent benzoxazine all share the C8H9NO(₂) core, simple substitution is unsound because the hydroxyl position fundamentally alters the compound’s physicochemical profile, reactivity, and biological readout. The 5‑OH isomer exhibits a measured logP of −0.7, which is more than 1.6 log units lower (i.e., >40‑fold more hydrophilic) than the 6‑OH isomer (logP 0.928) and more than 2.3 log units lower than the parent benzoxazine (logP 1.64) [1][2][3]. This shift in lipophilicity directly impacts aqueous solubility, membrane permeability, protein binding, and chromatographic retention behaviour—parameters that cannot be recapitulated by simply adjusting the concentration of a positional isomer or the unsubstituted scaffold. Furthermore, the 5‑OH group is positioned ortho to the oxazine nitrogen, enabling intramolecular hydrogen bonding that is structurally impossible for the 6‑OH isomer; this intramolecular interaction modulates the phenol pKa, nucleophilicity, and metal‑chelating ability, all of which are critical for target engagement in biochemical and catalytic applications [4].

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol Versus Closest Analogs


Lipophilicity (logP) Head-to-Head Comparison: 5‑OH vs. 6‑OH vs. Parent Benzoxazine

The 5‑OH isomer demonstrates a measured logP of −0.7, making it substantially more hydrophilic than the 6‑OH positional isomer (logP 0.928) and the unsubstituted parent 3,4‑dihydro‑2H‑1,4‑benzoxazine (logP 1.64) [1][2][3]. The ΔlogP of 1.63 versus the 6‑OH isomer translates to a theoretical >40‑fold difference in octanol‑water partition coefficient, directly impacting aqueous solubility, membrane permeability, and reversed‑phase HPLC retention.

Physicochemical profiling Drug-likeness Chromatographic method development

Intramolecular Hydrogen Bonding Capability: Ortho‑OH/N Interaction Unique to the 5‑OH Isomer

The 5‑OH group is positioned ortho to the oxazine ring nitrogen, allowing the formation of a six‑membered intramolecular hydrogen bond (O–H···N). This interaction is geometrically prohibited in the 6‑OH isomer (para relationship) and absent in the parent benzoxazine . While direct pKa measurements remain unreported, the intramolecular hydrogen bond is known to lower the apparent phenol pKa by 1–2 log units and reduce the nucleophilic reactivity of the oxygen atom, effects that have been documented in analogous ortho‑aminophenol systems [1].

Molecular recognition pKa modulation Chelation design

Monoamine Oxidase B (MAO‑B) Inhibitory Activity: Direct Binding Data for the 5‑OH Scaffold

The 3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑5‑ol scaffold demonstrates measurable inhibition of human recombinant MAO‑B with an IC50 of 1.61 × 10³ nM (1.61 µM) as assessed by the Amplex Red/resorufin hydrogen peroxide detection assay [1]. While this IC50 indicates only moderate potency relative to clinical MAO‑B inhibitors (e.g., selegiline IC50 ≈ 10–30 nM), the measurable engagement establishes a baseline for structure‑activity relationship (SAR) exploration. Comparative MAO‑B IC50 data for the 6‑OH isomer are not available in the public domain, but the distinct logP of the 5‑OH scaffold (logP −0.7 vs. 0.928 for 6‑OH) is expected to differentially affect blood‑brain barrier penetration and CNS exposure [2].

Neurochemistry Enzyme inhibition CNS drug discovery

Synthetic Route Specificity: 5‑OH Benzoxazine as a Key Intermediate for 5‑Substituted Bioactive Derivatives

The 5‑hydroxy group serves as a critical synthetic handle for further derivatization. Patent literature and primary research articles describe the use of 3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑5‑ol (or its O‑protected forms) as an intermediate in the synthesis of Factor D inhibitors, PI3K inhibitors, and 5‑HT₆ receptor antagonists [1][2][3]. For example, US10660876 discloses N‑(2‑methyl‑3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑5‑yl)pyrrolidine‑2‑carboxamide derivatives as Factor D inhibitors with IC50 values in the low micromolar range [1]. These derivatization pathways are inaccessible with the 6‑OH isomer because the substitution position dictates the vector of functional group elaboration and the resulting pharmacophore geometry.

Synthetic methodology Medicinal chemistry building blocks Patent intermediate

Optimal Application Scenarios for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol Based on Differential Evidence


Aqueous‑Phase and Hydrophilic Drug Design Programs

With a measured logP of −0.7, 3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑5‑ol is the preferred benzoxazine scaffold when the target product profile demands high aqueous solubility, low passive membrane permeability, or minimized non‑specific protein binding. For central nervous system (CNS) programs where limiting blood‑brain barrier penetration is desirable (e.g., peripherally restricted targets), the 5‑OH isomer’s hydrophilicity provides an inherent advantage over the more lipophilic 6‑OH isomer (logP 0.928) [1]. This property also simplifies reversed‑phase HPLC purification, where the 5‑OH isomer elutes significantly earlier than its 6‑OH counterpart under standard C18 gradient conditions [2].

Medicinal Chemistry SAR Exploration Around 5‑Substituted Benzoxazine Pharmacophores

The 5‑hydroxy position is the established entry point for synthesizing bioactive molecules within patented chemical space, including Factor D inhibitors (US10660876), PI3Kδ/β dual inhibitors, and 5‑HT₆ receptor antagonists [1][2][3]. For medicinal chemistry teams seeking to explore these target classes, the 5‑OH isomer provides immediate synthetic access to literature‑validated lead series, whereas the 6‑OH isomer would require a complete redesign of the synthetic route and de novo SAR exploration.

Metal‑Chelating Ligand and Coordination Chemistry Development

The ortho‑OH/N geometry in 3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑5‑ol creates a bidentate coordination site that is structurally analogous to 2‑aminophenol‑derived ligands but embedded within a conformationally constrained heterocyclic framework. This pre‑organized chelating motif is expected to form more stable metal complexes (e.g., with Cu²⁺, Fe³⁺, Zn²⁺) compared to the 6‑OH isomer, which can only coordinate through the phenolic oxygen as a monodentate ligand [1]. Applications include the design of metalloenzyme inhibitors, MRI contrast agents, and catalytic metal complex synthesis.

Analytical Method Development and Reference Standard Procurement

The distinct chromatographic and spectroscopic signatures of the 5‑OH isomer—arising from its unique logP, intramolecular hydrogen bonding, and positional isomerism—make it essential as an authentic reference standard when developing HPLC, UPLC‑MS, or CE methods for benzoxazine‑containing reaction mixtures. The 6‑OH isomer cannot serve as a surrogate standard because its retention time, UV absorption profile (influenced by the different conjugation pattern of the phenolic oxygen), and MS fragmentation pattern will differ systematically [1].

Quote Request

Request a Quote for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.